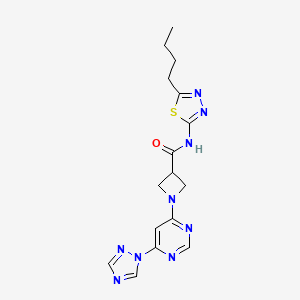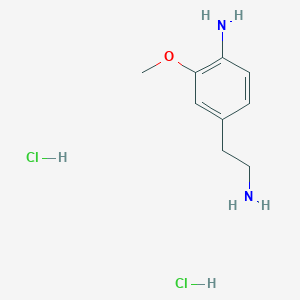
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 1,2-diamine derivatives . For instance, the synthesis of 4-(2-Aminoethyl)aniline involves coupling with carbohydrates by reductive amination . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For instance, 4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination . Another example is the reaction of amido-nitriles to form disubstituted imidazoles .
Scientific Research Applications
Solid State Synthesis and Chemical Reactivity
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is involved in solid state synthesis processes and demonstrates specific chemical reactivity. Kapoor, Kapoor, and Singh (2010) found that the treatment of 2-methoxyaniline with concentrated sulfuric acid forms corresponding sulfate salts, which then undergo proton transfer under thermal and microwave irradiations to form ring-substituted aminobenzenesulphonic acids (Kapoor, Kapoor, & Singh, 2010). This finding indicates the potential of this compound in the synthesis of complex organic compounds.
Environmental Applications
In environmental applications, Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation process for the degradation of 2-Methoxyaniline and 4-Methoxyaniline, highlighting their significance in treating wastewater containing toxic methoxyanilines (Chaturvedi & Katoch, 2020). This research points to the environmental relevance of this compound in water treatment technologies.
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMVNJMWWLXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

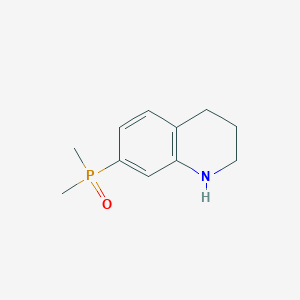

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
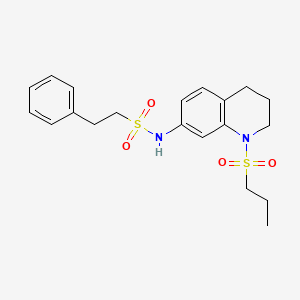
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)
![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

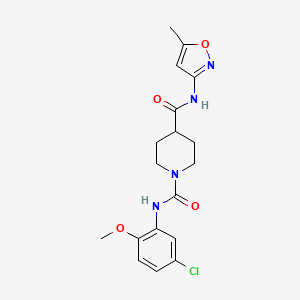

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)


